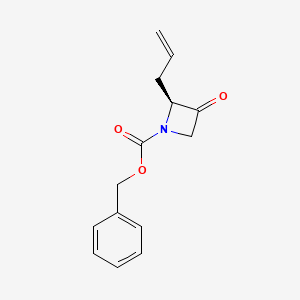

benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate

Description

Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is a β-lactam derivative featuring a four-membered azetidine ring with a ketone group at position 3, an allyl substituent at position 2 (S-configuration), and a benzyl carboxylate protecting group at position 1. This compound is structurally significant due to its strained β-lactam ring, which is a hallmark of bioactive molecules such as antibiotics.

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

benzyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-2-6-12-13(16)9-15(12)14(17)18-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m0/s1 |

InChI Key |

KNTZUYCRWVSCTK-LBPRGKRZSA-N |

Isomeric SMILES |

C=CC[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C=CCC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chiral Azetidine Ring Formation

A common approach to azetidine synthesis involves cyclization of amino acid derivatives or halo amines. For benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate, the 2S stereochemistry is typically introduced by starting from a chiral amino acid or employing asymmetric catalysis.

- Starting Materials : Chiral amino acids such as (S)-2-allylglycine derivatives or chiral β-amino alcohols can be cyclized to form the azetidine ring.

- Cyclization Reaction : Intramolecular nucleophilic substitution where the amine attacks a suitably positioned leaving group (e.g., halide) to form the four-membered ring.

- Catalysis : Recent literature indicates the use of cobalt(III)-catalyzed cyclization reactions that provide high diastereoselectivity and enantioselectivity in azetidine formation, which may be adapted for this compound.

Installation of the Benzyl Carboxylate Group

The nitrogen atom of the azetidine ring is protected or functionalized as a benzyl carboxylate ester:

- Method : Reaction of the azetidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions is a standard method to introduce the benzyl carbamate protecting group.

- Conditions : Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature, with a base like triethylamine to neutralize HCl formed.

Representative Synthetic Route (Illustrative)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to azetidine ring | Chiral amino acid derivative, base, heat | Formation of (2S)-azetidine intermediate |

| 2 | N-Benzyl carbamate protection | Benzyl chloroformate, triethylamine, DCM, 0°C | Benzyl (2S)-azetidine-1-carboxylate |

| 3 | Allylation | Allyl bromide, base, solvent | Introduction of allyl substituent at C2 |

| 4 | Oxidation | Dess–Martin periodinane, DCM | Formation of 3-oxo group on azetidine ring |

Research Outcomes and Analytical Data

- Stereochemical Purity : The use of chiral starting materials or asymmetric catalysis results in high enantiomeric excess (>95% ee) for the (2S)-isomer.

- Yields : Reported overall yields for multi-step synthesis range from 40% to 70%, depending on reaction optimization.

- Reactivity : The compound shows selective reactivity at the azetidine ring and the allyl group, enabling further functionalization in synthetic applications.

- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The stereochemistry is often verified by chiral HPLC or X-ray crystallography.

Summary Table of Key Preparation Parameters

| Parameter | Detail |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| Chiral Center | (2S)-configuration at azetidine C2 |

| Key Reagents | Chiral amino acid derivatives, benzyl chloroformate, allyl bromide, Dess–Martin periodinane |

| Catalysts | Cobalt(III) complexes (for cyclization) |

| Typical Solvents | Dichloromethane, tetrahydrofuran |

| Reaction Temperature | 0°C to reflux depending on step |

| Typical Yield Range | 40–70% overall |

| Enantiomeric Excess (ee) | >95% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or allyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidinones.

Scientific Research Applications

Chemistry

Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its azetidinone ring, which is a common motif in many biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics and anti-cancer agents. Azetidinones are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Structural Analogues in the Azetidine and Pyrrolidine Families

The following compounds share structural motifs with benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate, differing in ring size, substituents, or functional groups:

Key Differences and Implications

Ring Size and Strain: The azetidine ring (4-membered) in the target compound is more strained than pyrrolidine (5-membered) analogues (e.g., CAS 219841-93-7 and 647013-75-0). This strain may enhance reactivity, particularly in ring-opening reactions relevant to drug design .

Functional Groups :

- The 3-oxo group in the target compound and CAS 219841-93-7 facilitates hydrogen bonding and electrophilic reactivity. In contrast, CAS 647013-75-0 has a 2-oxo group, altering electronic distribution .

- The allyl substituent in the target compound offers sites for further chemical modification (e.g., epoxidation), whereas the ethoxycarbonylmethyl group in CAS 219841-93-7 introduces ester functionality for hydrolytic stability tuning .

Substituent Effects :

- The 2,4-dimethoxybenzyl group in CAS 86334-63-6 enhances steric bulk and aromatic interactions, likely impacting solubility and metabolic stability compared to the simpler benzyl group in the target compound .

- The hydroxymethyl group in CAS 86334-63-6 increases hydrophilicity, contrasting with the hydrophobic allyl group in the target compound .

Physicochemical Properties

Notes:

- Limited data exist for the target compound, but analogues suggest that electron-withdrawing groups (e.g., 3-oxo) lower pKa, increasing acidity .

- Higher molecular weight in CAS 86334-63-6 correlates with reduced volatility compared to the target compound .

Biological Activity

Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article will delve into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its molecular formula is C12H15NO3, and it has a CAS number of 2940862-37-1. The presence of an allyl group and a benzyl substituent contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits several potential biological activities:

- Antibacterial Properties : Compounds with similar structures have been studied for their antibacterial effects, particularly against Gram-positive bacteria. Preliminary investigations suggest that this compound may modulate enzyme activity and interact with bacterial receptors, influencing cell proliferation and inflammation responses.

- Anticancer Potential : The azetidine ring is associated with various pharmacological effects, including anticancer activity. Research indicates that compounds with similar azetidine structures can exhibit selective toxicity towards cancer cells while sparing normal cells .

- Inflammatory Response Modulation : The compound may influence inflammatory pathways through its interactions with specific enzymes and receptors involved in inflammation.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2S)-2-allyl-3-oxoazetidine-1-carboxylate | C13H19NO3 | Contains tert-butyl instead of benzyl; used in similar applications |

| Benzyl 3-oxoazetidine-1-carboxylate | C11H13NO3 | Lacks the allyl group; focuses on antibacterial properties |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | C12H18N2O3 | Features an amino group; potential for different biological activities |

| Tert-butyl 3-acetylazetidine-1-carboxylate | C12H17NO3 | Contains an acetyl group; relevant for metabolic studies |

The specific combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies

Recent studies have highlighted the biological activity of azetidine derivatives. For instance, research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies emphasize the importance of structural modifications in enhancing or diminishing biological activity .

Q & A

Q. What synthetic methodologies are optimal for coupling reactions involving benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate?

The compound is synthesized via coupling reactions using reagents like EDCI and HOBt, which achieve high yields (70–75%) under mild conditions. Key steps include:

- Activation of carboxylic acids (e.g., acid 9 or 13) with EDCI/HOBt.

- Nucleophilic attack by the amine fragment (e.g., HCl salt 6) to form amide bonds.

- Post-coupling deprotection (e.g., K₂CO₃·1.5H₂O in MeOH/CH₂Cl₂/H₂O) to yield the final product . Comparative studies suggest that alternative coupling agents (e.g., HATU, TATU) may widen substrate tolerance .

Q. How is the stereochemical integrity of the (2S)-allyl substituent validated during synthesis?

Chiral resolution and X-ray crystallography are critical. Tools like SHELXL (for refining crystal structures) and ORTEP (for visualizing anisotropic displacement ellipsoids) confirm stereochemistry. For example:

- SHELXL refines atomic coordinates and thermal parameters from diffraction data.

- WinGX integrates SHELX programs for end-to-end crystallographic analysis .

Q. What in vitro assays are used to evaluate HDAC inhibitory activity of derivatives?

- Cell-based assays : Growth inhibition in leukemia K562 cells (IC₅₀ values, e.g., 16.3 µM for compound 16).

- Enzymatic assays : Fluorometric or colorimetric measurement of deacetylase activity using acetylated substrates.

- Controls : Sodium butyrate is a common reference inhibitor .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence azetidine ring stability?

Computational modeling (DFT or MD simulations) can predict conformational strain and electron distribution. Experimental data from NMR (e.g., coupling constants for allyl protons) and X-ray structures reveal:

- Allyl groups induce torsional strain, potentially destabilizing the azetidine ring.

- Electron-withdrawing substituents (e.g., 3-oxo) stabilize the ring via conjugation .

Q. What mechanistic insights explain discrepancies in HDAC inhibition between analogs (e.g., compound 16 vs. 17)?

- Structural analysis : Compound 17’s lower activity (IC₅₀ >100 µM) may arise from steric hindrance or reduced binding affinity.

- Docking studies : Compare interactions with HDAC active sites (e.g., zinc coordination, hydrogen bonding).

- SAR trends : Bulky substituents at the 2-allyl position may disrupt enzyme-substrate alignment .

Q. Can photoelectrochemical asymmetric catalysis improve enantioselective synthesis of this compound?

Recent advances by Xu et al. (Xiamen University) demonstrate:

- Photocatalysts : Anthraquinone disulfonate (AQDS) generates benzyl radicals under light.

- Chirality control : Acidic additives (e.g., TFE) and chiral ligands enable enantioselective cyanations of C–H bonds.

- Yield optimization : Adjusting water content and radical scavengers enhances stereoselectivity .

Q. How do crystallographic software suites (SHELX, WinGX) resolve ambiguities in azetidine ring puckering?

- SHELXL : Refines disorder models and anisotropic displacement parameters.

- ORTEP : Visualizes ring puckering modes (e.g., envelope vs. twist conformations).

- Validation : PLATON or Mercury checks for geometric outliers (e.g., bond lengths, angles) .

Q. What strategies mitigate racemization during deprotection of the benzyl ester group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.